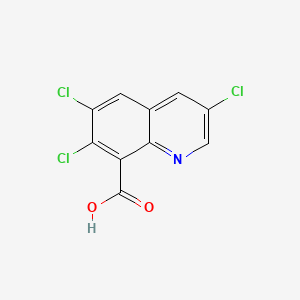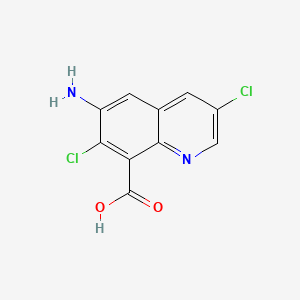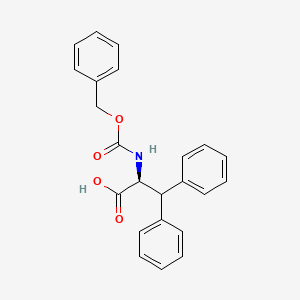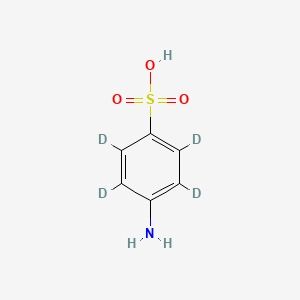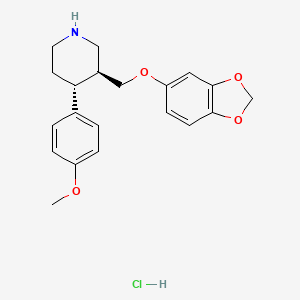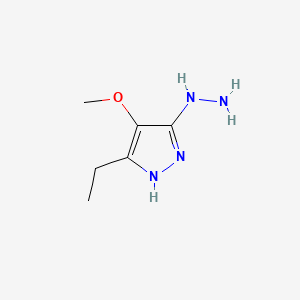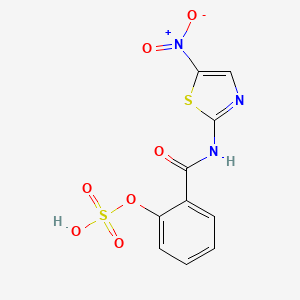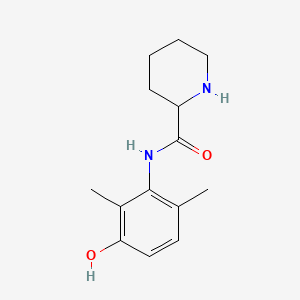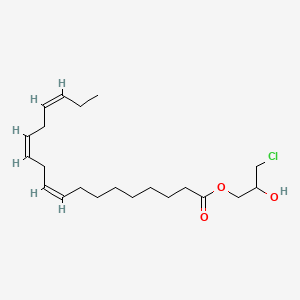
(9Z,12Z)-Octadeca-9,12-dien-17-ynoic acid
Overview
Description
Linoleic acid alkyne is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is characterized by the presence of an alkyne group, which is a carbon-carbon triple bond. The introduction of the alkyne group into linoleic acid enhances its reactivity and expands its utility in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Linoleic acid alkyne can be synthesized through several methods. One common approach involves the modification of linoleic acid by introducing an alkyne group. This can be achieved through the following steps:
Halogenation: Linoleic acid is first halogenated to form a dihaloalkane.
Dehydrohalogenation: The dihaloalkane undergoes dehydrohalogenation using a strong base such as sodium amide in liquid ammonia, resulting in the formation of the alkyne group
Industrial Production Methods: In industrial settings, the production of linoleic acid alkyne may involve large-scale halogenation and dehydrohalogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: Linoleic acid alkyne undergoes various chemical reactions, including:
Addition Reactions: The alkyne group can participate in addition reactions, forming alkenes or other derivatives.
Oxidation: The compound can be oxidized to form epoxides or other oxygenated products.
Substitution: The alkyne group can be substituted with other functional groups through reactions with appropriate reagents
Common Reagents and Conditions:
Hydrogenation: Using hydrogen gas and a palladium catalyst to convert the alkyne to an alkene.
Oxidation: Using oxidizing agents such as potassium permanganate or ozone.
Substitution: Using halogenating agents or other nucleophiles to introduce new functional groups.
Major Products Formed:
Alkenes: Formed through partial hydrogenation.
Epoxides: Formed through oxidation.
Substituted Alkynes: Formed through substitution reactions.
Scientific Research Applications
Linoleic acid alkyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in click chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a tool for drug delivery.
Industry: Utilized in the production of specialized materials and as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of linoleic acid alkyne involves its ability to undergo click chemistry reactions, particularly copper(I)-catalyzed azide-alkyne cycloaddition. This reaction allows the compound to form stable triazole linkages with azide-containing molecules. The alkyne group also facilitates interactions with various molecular targets, enabling its use in labeling and tracking studies .
Comparison with Similar Compounds
Linoleic acid alkyne can be compared with other alkyne-containing fatty acids and derivatives:
Linoleic Acid: The parent compound, lacking the alkyne group, is less reactive and has different applications.
Propargyl Linoleate: Another alkyne derivative with similar reactivity but different structural properties.
Alkynyl Glycerophospholipids: Used in similar applications but with distinct structural and functional characteristics.
Uniqueness: Linoleic acid alkyne stands out due to its combination of the polyunsaturated fatty acid backbone and the reactive alkyne group. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable tool in various fields of research and industry.
Properties
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dien-17-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,6-7,9-10H,3-5,8,11-17H2,(H,19,20)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOFIMJJIQUNRW-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC=CCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC/C=C\C/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




